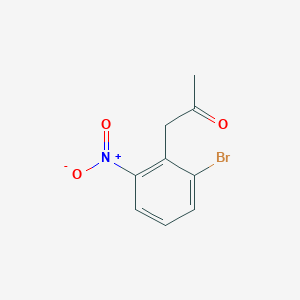
1-(2-Bromo-6-nitrophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-6-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of phenylpropanone, featuring a bromine and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-nitrophenyl)propan-2-one typically involves the bromination and nitration of phenylpropanone derivatives. One common method includes the bromination of 1-(2-nitrophenyl)propan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents like bromine and nitric acid.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction: Products include 1-(2-Amino-6-nitrophenyl)propan-2-one.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-(2-Bromo-6-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-6-nitrophenyl)propan-2-one depends on its interaction with various molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: Similar structure but lacks the bromine and nitro groups.
1-(2-Nitrophenyl)propan-2-one: Similar structure but lacks the bromine atom.
1-(2-Bromo-6-nitrophenyl)ethan-1-one: Similar structure but with a different carbon chain length.
Uniqueness
1-(2-Bromo-6-nitrophenyl)propan-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C9H8BrNO3 |
|---|---|
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
1-(2-bromo-6-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrNO3/c1-6(12)5-7-8(10)3-2-4-9(7)11(13)14/h2-4H,5H2,1H3 |
Clé InChI |
RPEQYNCSDKNNPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC=C1Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


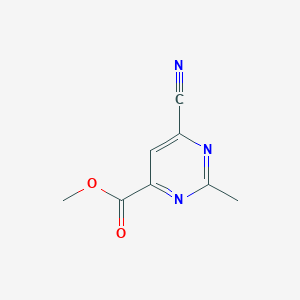
![3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B13096865.png)
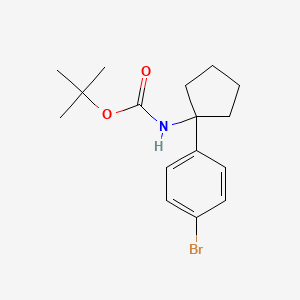

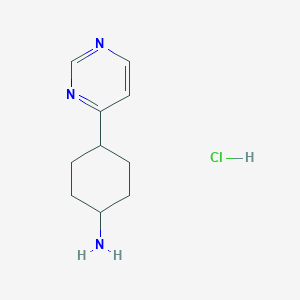
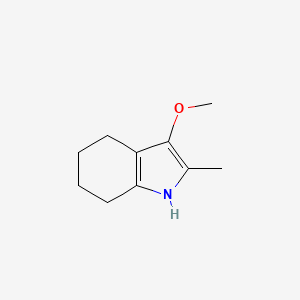
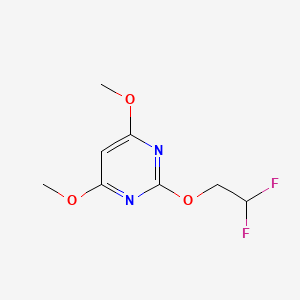

![Imidazo[1,2-a]pyrazine-6-thiol](/img/structure/B13096915.png)
![3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one](/img/structure/B13096917.png)
![[(2r,5s)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2h)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B13096928.png)
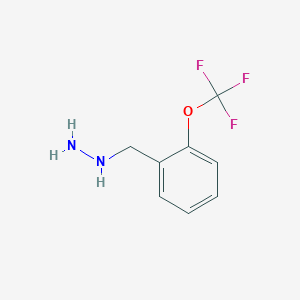
![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13096954.png)

